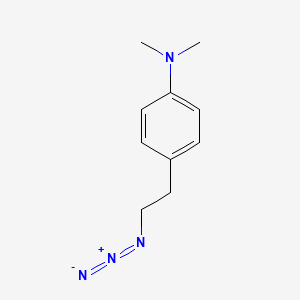

4-(2-Azidoethyl)-N,N-dimethylaniline

Description

Properties

CAS No. |

823189-11-3 |

|---|---|

Molecular Formula |

C10H14N4 |

Molecular Weight |

190.25 g/mol |

IUPAC Name |

4-(2-azidoethyl)-N,N-dimethylaniline |

InChI |

InChI=1S/C10H14N4/c1-14(2)10-5-3-9(4-6-10)7-8-12-13-11/h3-6H,7-8H2,1-2H3 |

InChI Key |

ZPBXUVRPZHVKFS-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CCN=[N+]=[N-] |

Origin of Product |

United States |

Preparation Methods

Data Tables Summarizing Key Properties and Synthesis Parameters

Research Findings and Analysis

- The azido group (-N₃) in 4-(2-Azidoethyl)-N,N-dimethylaniline is highly reactive and enables the compound's use in click chemistry, where it undergoes copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles efficiently under mild conditions.

- The synthetic route involving halogenated intermediates followed by azidation is favored due to its selectivity and relatively straightforward purification.

- The compound’s stability is influenced by the azido group, which requires careful handling due to its potential explosiveness in pure form; therefore, preparation is generally done on a small scale under controlled conditions.

- The compound serves as a valuable building block in organic synthesis and materials science, facilitating the construction of complex molecules and functional polymers through click chemistry.

Chemical Reactions Analysis

Types of Reactions

4-(2-Azidoethyl)-N,N-dimethylaniline can undergo various chemical reactions, including:

Click Reactions: The azide group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form triazoles.

Reduction: The azide group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The azide group can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

CuAAC Reactions: Copper(I) catalysts, alkyne substrates, and solvents like water or tert-butanol.

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Sodium azide, polar aprotic solvents like DMF.

Major Products

Triazoles: Formed from CuAAC reactions.

Amines: Formed from the reduction of the azide group.

Scientific Research Applications

4-(2-Azidoethyl)-N,N-dimethylaniline has several applications in scientific research:

Organic Synthesis: Used as a building block for the synthesis of more complex molecules, particularly in the formation of triazoles via click chemistry.

Materials Science: Utilized in the preparation of functionalized polymers and materials with specific properties.

Medicinal Chemistry: Explored for its potential in drug discovery and development, particularly in the synthesis of bioactive molecules.

Mechanism of Action

The mechanism of action of 4-(2-Azidoethyl)-N,N-dimethylaniline largely depends on the specific reactions it undergoes. For instance, in CuAAC reactions, the azide group reacts with an alkyne to form a triazole ring, which can then interact with various biological targets. The azide group itself is relatively inert until it undergoes a reaction, at which point it can form reactive intermediates that interact with other molecules .

Comparison with Similar Compounds

Substituent Functional Groups and Reactivity

The reactivity and applications of N,N-dimethylaniline derivatives depend heavily on their substituents. Below is a comparative analysis:

Table 1: Functional Group Comparison

Key Observations :

- Azide vs. Amine: The azide group in this compound enables click chemistry, unlike the amine in 4-(2-aminoethyl)-N,N-dimethylaniline, which is used in amide coupling .

- Azo vs. Azide : Azo derivatives (e.g., Dimethyl Yellow) exhibit photoisomerization and dye properties , whereas azides are thermally sensitive and reactive in cycloadditions .

- Anthracene Substituents : The anthryl group in 4-(9-anthryl)-N,N-dimethylaniline enhances fluorescence and polarizability, critical for optoelectronic applications .

Physical and Spectral Properties

Table 2: Physical/Spectral Data Comparison

Key Observations :

- The azide group in this compound is identifiable via its characteristic IR absorption (~2100 cm⁻¹) .

- Anthracene and benzoxazole substituents shift absorption/emission to longer wavelengths compared to azides or azo groups .

Crystallographic and Conformational Analysis

Crystal structures of N,N-dimethylaniline derivatives reveal conformational differences:

Table 3: Crystallographic Parameters

Key Observations :

- Rigid substituents (e.g., azo, imine) result in planar or near-planar conformations, enhancing conjugation .

- The flexible 2-azidoethyl group in this compound likely adopts non-planar conformations, reducing π-conjugation but improving solubility.

Key Observations :

- Azo compounds (e.g., Dimethyl Yellow) are generally stable but may degrade under UV light .

Biological Activity

4-(2-Azidoethyl)-N,N-dimethylaniline is a synthetic compound that belongs to the class of azido-substituted amines. Its unique structure has drawn attention in various fields, particularly in medicinal chemistry and bioconjugation applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C11H14N4

- Molecular Weight : 218.26 g/mol

- IUPAC Name : this compound

- CAS Number : 823189-11-3

The biological activity of this compound is primarily attributed to its azido group, which can undergo various chemical transformations. The azido group allows for:

- Click Chemistry : The azide can react with alkynes in a cycloaddition reaction, facilitating the formation of triazoles, which are important in drug development and bioconjugation.

- Bioconjugation : The compound can be used to label biomolecules with fluorescent tags or other functionalities, enhancing their utility in biological assays.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For example, studies on related azido compounds have shown:

- Inhibition of cancer cell proliferation, particularly in breast and prostate cancer cell lines.

- Induction of apoptosis in tumor cells through activation of caspase pathways.

Case Studies

- In Vitro Studies : A study evaluated the effects of azido-substituted compounds on human cancer cell lines. Results showed that these compounds inhibited cell growth with IC50 values ranging from 5 to 20 µM, indicating promising anticancer activity.

- In Vivo Studies : Animal models treated with azido compounds demonstrated reduced tumor size and improved survival rates compared to controls. These findings suggest potential for further development as therapeutic agents.

Toxicological Profile

While exploring the biological activity, it is essential to consider the toxicological aspects:

- Acute Toxicity : Initial studies indicate low acute toxicity levels; however, prolonged exposure may lead to adverse effects such as skin irritation or respiratory issues.

- Chronic Effects : Long-term studies are necessary to fully understand the implications of chronic exposure to azido compounds.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Molecular Formula | IC50 (µM) | Biological Activity |

|---|---|---|---|

| 4-Azido-N,N-dimethylaniline | C9H12N4 | 10 | Moderate inhibition of cancer cells |

| 4-(2-Chloroethyl)-N,N-dimethylaniline | C11H14ClN | 15 | Antitumor activity |

| 4-(2-Methylthioethyl)-N,N-dimethylaniline | C11H15N1S | 8 | Strong inhibition in various cancers |

Q & A

Q. What synthetic methodologies are recommended for preparing 4-(2-Azidoethyl)-N,N-dimethylaniline, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves azide-alkyne cycloaddition or substitution reactions. For example, substituting a halogen or hydroxyl group on the ethyl chain with an azide group (e.g., using NaN₃ in polar aprotic solvents like DMF). Optimizing reaction conditions (temperature, solvent, catalyst) is critical to avoid side reactions, such as premature azide decomposition. Characterization via TLC, GC-MS, and NMR ensures purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C-NMR : Resolve aromatic protons (δ 6.5–7.5 ppm) and dimethylamino groups (δ 2.8–3.2 ppm). The azidoethyl group’s protons appear as a triplet near δ 3.5–4.0 ppm.

- IR Spectroscopy : Confirm the azide group via a strong absorption band at ~2100 cm⁻¹.

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]⁺). Cross-reference with computational predictions (e.g., Gaussian software) to resolve ambiguities .

Q. How can structural ambiguities in this compound derivatives be resolved?

- Methodological Answer : Single-crystal X-ray diffraction provides definitive bond lengths and angles. For dynamic structural analysis (e.g., conformational flexibility), variable-temperature NMR or DFT-based molecular dynamics simulations (e.g., B3LYP/6-31G(d)) are recommended. Compare experimental and computed torsion angles to identify stable conformers .

Advanced Research Questions

Q. What computational approaches are suitable for predicting the electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-31G(d) basis sets calculates frontier molecular orbitals (FMOs), molecular electrostatic potentials (MEPs), and charge distribution. Solvent effects (e.g., polarizable continuum models) refine predictions of dipole moments and polarizabilities. Compare results with experimental fluorescence data to validate intramolecular charge-transfer behavior .

Q. How does the azide group influence the photophysical behavior of this compound?

- Methodological Answer : The azide’s electron-withdrawing nature alters the compound’s excited-state dynamics. Time-resolved fluorescence spectroscopy measures decay lifetimes in solvents of varying polarity. External electric field experiments (e.g., Stark spectroscopy) quantify solvent-induced polarization effects. Correlate fluorescence wavenumber shifts with solvent polarity parameters (e.g., ET(30)) to model reaction field interactions .

Q. What strategies address contradictory data in biological activity studies of this compound derivatives?

- Methodological Answer :

- Comparative Analysis : Benchmark against structurally similar compounds (e.g., 4-(aminomethyl)-N,N-dimethylaniline) to isolate azide-specific effects.

- Dose-Response Studies : Use IC₅₀ assays to differentiate cytotoxicity from target-specific activity.

- Computational Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Validate with mutagenesis or inhibition assays .

Q. How can solvent effects on azide stability and reactivity be systematically studied?

- Methodological Answer : Conduct kinetic studies in solvents with varying dielectric constants (e.g., water, DMSO, THF). Monitor azide decomposition via UV-Vis (λ ~ 270 nm for azide loss) or Raman spectroscopy. Apply Eyring plots to derive activation parameters (ΔH‡, ΔS‡). Solvent-free or ionic liquid systems may enhance stability for click chemistry applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.